molecular formula C8H12ClNO B079217 Phenol, 4-amino-2,6-dimethyl-, hydrochloride CAS No. 10486-48-3

Phenol, 4-amino-2,6-dimethyl-, hydrochloride

Cat. No. B079217
CAS RN: 10486-48-3
M. Wt: 173.64 g/mol
InChI Key: XHBKRIQIHBKJPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenol, 4-amino-2,6-dimethyl-, hydrochloride, and related compounds often involves the reduction of Schiff bases. For instance, compounds with similar structural motifs have been synthesized through the Schiff bases reduction route, demonstrating the potential for creating complex molecular structures with asymmetric units and significant intermolecular interactions, such as hydrogen bonding which plays a crucial role in stabilizing the molecular structure (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of Phenol, 4-amino-2,6-dimethyl-, hydrochloride, and its analogs can exhibit significant diversity. For example, the characterization of similar compounds reveals a complex arrangement of molecular units, showcasing orthorhombic and monoclinic crystal systems with intricate intermolecular hydrogen bonding patterns. These structures are further stabilized by secondary intermolecular interactions, highlighting the compound's complex molecular geometry (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Phenol, 4-amino-2,6-dimethyl-, hydrochloride, can participate in various chemical reactions, leveraging its functional groups. For instance, the compound's amine and hydrochloride groups can act as active sites for nucleophilic substitution reactions, contributing to its versatility in chemical synthesis. Although specific reactions of Phenol, 4-amino-2,6-dimethyl-, hydrochloride are not detailed in the available literature, the chemical behavior of closely related compounds suggests a broad reactivity profile suitable for synthesizing azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Scientific Research Applications

Stereogenic Centers and Crystal Structure Analysis

The synthesis and crystal structure of compounds related to "Phenol, 4-amino-2,6-dimethyl-, hydrochloride" have been explored for their implications in understanding stereogenic centers. The absolute configuration of these centers can be determined by analyzing the crystal structures of related compounds, which is crucial for applications in chiral chemistry and materials science (Guangyou Zhang et al., 2006).

Corrosion Inhibition

Bipyrazolic compounds, which are structurally similar to "Phenol, 4-amino-2,6-dimethyl-, hydrochloride," have been investigated for their inhibitive action against the corrosion of steel in acidic solutions. These studies demonstrate the potential of these compounds to act as efficient corrosion inhibitors, which is vital for protecting materials in industrial applications (K. Tebbji et al., 2005).

Environmental Monitoring and Remediation

In environmental monitoring, indirect electroanalytical methods have been developed for the detection of phenols, including "Phenol, 4-amino-2,6-dimethyl-, hydrochloride." These methods, which utilize electrochemically active mediators, provide a way to detect phenolic compounds in water without the need for oxidizing agents, offering a sensitive and selective approach for environmental monitoring (Athanasios V. Kolliopoulos et al., 2015).

Biomedical Applications

In the field of biomedicine, derivatives of 4-aminophenol, which is structurally related to "Phenol, 4-amino-2,6-dimethyl-, hydrochloride," have been synthesized and evaluated for their antimicrobial and antidiabetic activities. These studies highlight the potential therapeutic applications of these compounds, including their use as antimicrobial agents and in managing diabetes (Bushra Rafique et al., 2022).

Advanced Materials

The synthesis of novel materials, such as poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties, demonstrates the utility of "Phenol, 4-amino-2,6-dimethyl-, hydrochloride" related compounds in creating high-performance membranes for alkaline anion exchange, which is critical for applications in fuel cells and other energy technologies (Qing Li et al., 2014).

Future Directions

Phenol, 4-amino-2,6-dimethyl-, hydrochloride could potentially be used as an intermediate in pharmaceutical research and development . Its properties and reactivity make it a candidate for further study in various chemical and biological applications.

properties

IUPAC Name

4-amino-2,6-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBKRIQIHBKJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065095
Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride
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Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-amino-2,6-dimethyl-, hydrochloride

CAS RN

10486-48-3
Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride
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Record name 4-amino-2,6-xylenol hydrochloride
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Record name 4-amino-2,6-dimethylphenol hydrochloride
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